Daturametelin I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

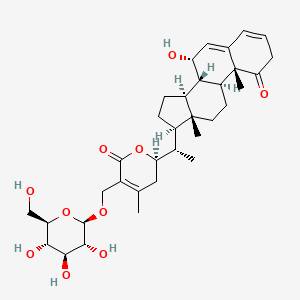

Daturametelin I is a natural steroid found in the herbs of Datura tatura . It is a part of the Natural Compounds Chemical Family . The molecular formula of Daturametelin I is C34H48O10 and it has a molecular weight of 616.8 .

Synthesis Analysis

The metabolic pathways of Daturametelin I were studied in rats after the oral administration of D. metel seeds water extract . The metabolic reactions dominant in phase II metabolism include hydroxylation, (de)methylation, and dehydrogenation .Chemical Reactions Analysis

Hydroxylation was the major metabolic reaction for withanolides from D. metel . In addition, compounds may be metabolized into hydroxylated metabolites .Physical And Chemical Properties Analysis

Daturametelin I appears as a powder . It has a predicted boiling point of 828.8±65.0 °C and a predicted density of 1.35±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Metabolism Study

“Daturametelin I” is one of the bioactive compounds found in the seeds of Datura metel, a plant used in traditional herbal medicine . A study aimed to elucidate the metabolism of four representative bioactive compositions, including “Daturametelin I”, in rats . The study found that withanolides, like “Daturametelin I”, could readily undergo hydroxylation or methylation metabolism .

Pharmacological Applications

“Daturametelin I” is part of the withanolides and amides, which are the two groups of main bioactive constituents in Datura metel seeds . These seeds have been used in traditional Chinese medicine for the treatment of cough, asthma, pain, convulsions, psoriasis, and rheumatism .

Antioxidant and Antimicrobial Activities

The seeds of Datura metel, which contain “Daturametelin I”, have been found to exhibit significant hypoglycemic, antioxidant, and antimicrobial activities .

Analgesic Activities

“Daturametelin I”, as a component of Datura metel seeds, contributes to the analgesic activities of the plant. These seeds have been used for pain relief in traditional medicine .

Fungicide Properties

Some research has confirmed the role of “Daturametelin I” as a fungicide of charcoal rot fungus .

Antiproliferative Activity

“Daturametelin I” has been revealed to have antiproliferative activity towards the human colorectal carcinoma (HCT-116) cell line .

Mecanismo De Acción

Target of Action

Daturametelin I, a withanolide compound, primarily targets the peroxisome proliferator-activated receptor (PPAR) signaling pathway . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Result of Action

The molecular and cellular effects of Daturametelin I’s action are significant. It has been reported to show anti-inflammatory and anti-proliferative activities . Specifically, it can inhibit cell proliferation, induce apoptosis, and decrease the release of pro-inflammatory cytokines . These effects contribute to its potential therapeutic applications in conditions such as psoriasis .

Direcciones Futuras

Daturametelin I, along with other withanolides, has shown potential in the treatment of various conditions due to its anti-inflammatory and anti-proliferative activities . Future research could focus on further elucidating the metabolic pathways of Daturametelin I and its potential therapeutic applications .

Propiedades

IUPAC Name |

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5-6,13,17,20-25,27-30,32,35-36,38-40H,7-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXDCPRHDFPTL-UWOSJZGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)CC=C5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)CC=C5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daturametelin I | |

Q & A

Q1: What are the main metabolic pathways of Daturametelin I in rats?

A1: The study by [] found that Daturametelin I undergoes significant metabolism in rats, primarily through hydroxylation and methylation. [] A new methylated metabolite, 27α-methoxy-(22R)-22,26-epoxy-27-[(β-D-glucopyranosyl)oxy]ergosta-2,4,6,24-tetraene-1,26-dione (daturametelin L), was identified. [] This suggests that these metabolic pathways play a key role in the processing of Daturametelin I in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.